7-Iodoacetamidocoumarin-4-carboxylic acid
Overview
Description
7-Iodoacetamidocoumarin-4-carboxylic acid is a thio-reactive fluorescent probe. It is known for its water solubility and is used primarily in biochemical research. The compound has a molecular formula of C₁₂H₈INO₅ and a molecular weight of 373.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodoacetamidocoumarin-4-carboxylic acid typically involves the iodination of acetamidocoumarin-4-carboxylic acid. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
7-Iodoacetamidocoumarin-4-carboxylic acid primarily undergoes substitution reactions due to the presence of the iodine atom. It can also participate in coupling reactions, where it forms bonds with other molecules.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles that replace the iodine atom. Common reagents include thiols and amines.
Coupling Reactions: These reactions typically use catalysts such as palladium to facilitate the formation of new bonds.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with a thiol would yield a thioether derivative, while coupling with an amine would produce an amide derivative .
Scientific Research Applications
7-Iodoacetamidocoumarin-4-carboxylic acid is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Biochemistry: Used as a fluorescent probe to study protein interactions and enzyme activities.
Cell Biology: Employed in imaging techniques to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays and therapeutic monitoring.
Industry: Utilized in the development of fluorescent dyes and markers for various applications
Mechanism of Action
The mechanism of action of 7-Iodoacetamidocoumarin-4-carboxylic acid involves its ability to react with thiol groups in proteins and other biomolecules. This reaction forms a covalent bond, allowing the compound to act as a fluorescent tag. The fluorescence emitted by the compound can then be detected and measured, providing valuable information about the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
7-Amino-4-coumarincarboxylic acid: Another coumarin derivative used as an intermediate in the synthesis of fluorescent probes.
7-Hydroxycoumarin: Known for its use in fluorescent labeling and as a precursor for other coumarin derivatives.
Uniqueness
7-Iodoacetamidocoumarin-4-carboxylic acid is unique due to its thio-reactive properties and high water solubility. These characteristics make it particularly useful for studying thiol-containing biomolecules and for applications requiring aqueous environments .
Properties
IUPAC Name |
7-[(2-iodoacetyl)amino]-2-oxochromene-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO5/c13-5-10(15)14-6-1-2-7-8(12(17)18)4-11(16)19-9(7)3-6/h1-4H,5H2,(H,14,15)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVOJISWTFRDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CI)OC(=O)C=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399216 | |
Record name | 7-IODOACETAMIDOCOUMARIN-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284679-24-9 | |
Record name | 7-IODOACETAMIDOCOUMARIN-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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